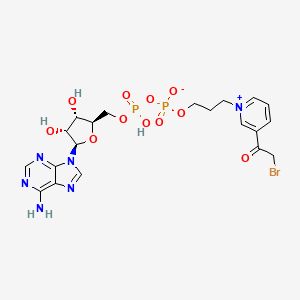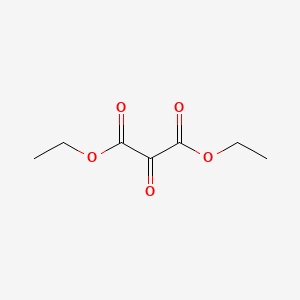
Diethyl mesoxalate
Vue d'ensemble
Description
Diethyl mesoxalate, also known as diethyl ketomalonate or mesoxalic acid diethyl ester, is a chemical compound . It exhibits high electrophilicity and accepts the nucleophilic addition of a less nucleophilic acid amide to afford N, O -hemiacetal .
Synthesis Analysis
The synthesis of diethyl mesoxalate involves several steps. One method involves the practical synthesis of monoalkyl oxalates in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters . Another method involves a new route for direct diethyl oxalate synthesis, which has been experimentally verified . A third method involves reacting diethyl mesoxalate with an acid amide in the presence of acetic anhydride to efficiently obtain N, O -acetal .
Molecular Structure Analysis
The molecular formula of diethyl mesoxalate is C7H10O5, and its molecular weight is 174.15 g/mol .
Chemical Reactions Analysis
Diethyl mesoxalate is involved in various chemical reactions. For instance, benzoyl peroxide-catalyzed reactions of diethyl mesoxalate in cyclohexane gave ethyl cyclohexylglyoxylate as the main product . Another study showed that elimination of the amide moiety proceeded more easily than dehydration upon treatment with a base .
Physical And Chemical Properties Analysis
Diethyl mesoxalate is a liquid at 20°C. It has a density of 1.2±0.1 g/cm3, a boiling point of 209.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C .
Applications De Recherche Scientifique
Diels-Alder Reactions
Diethyl ketomalonate acts as an electron-poor dienophile and can be used in Diels-Alder reactions with electron-rich 1,3-dienes such as isoprenes or dimethyl butadienes . This reaction is a [4+2] cycloaddition that leads to the formation of a geminal dihydropyran diester .
Wittig and Aza-Wittig Reactions
This compound is employed as a reagent in Wittig and Aza-Wittig reactions for the synthesis of triazoles and 2-azadienes . These reactions are useful for the construction of carbon-nitrogen bonds and are widely used in the synthesis of natural products and pharmaceuticals .
Carbon Dioxide Equivalent
In certain reactions, Diethyl ketomalonate can be used as a carbon dioxide equivalent . This allows for the introduction of carbon dioxide into a reaction in a controlled manner, which can be useful in the synthesis of carboxylic acids and their derivatives .
Synthesis of Pyrans
The Diels-Alder reaction of Diethyl ketomalonate with 1,3-dienes can lead to the formation of pyrans . Pyrans are a class of organic compounds that are found in a wide range of natural products and pharmaceuticals .
Electrophilic Addition Reactions
Due to its highly polarized keto group, Diethyl ketomalonate can act as an electrophile in addition reactions . This makes it a useful reagent in the synthesis of a wide range of organic compounds .
Pericyclic Reactions
Diethyl ketomalonate is a highly active reactant in pericyclic reactions such as cycloadditions or ene reactions . These reactions are widely used in organic synthesis for the construction of cyclic compounds .
Orientations Futures
Propriétés
IUPAC Name |
diethyl 2-oxopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-3-11-6(9)5(8)7(10)12-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKKFIIYQGGHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060566 | |
| Record name | Propanedioic acid, oxo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl mesoxalate | |
CAS RN |
609-09-6 | |
| Record name | 1,3-Diethyl 2-oxopropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl mesoxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl mesoxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-oxo-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, oxo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl mesoxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL MESOXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28C8N13IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of diethyl mesoxalate?
A1: Diethyl mesoxalate has the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol. Its structure consists of a central carbonyl group (C=O) flanked by two ester groups (COOC2H5).
Q2: Is there spectroscopic data available for diethyl mesoxalate?
A2: While the provided abstracts don't delve into specific spectroscopic data, electron impact studies have been conducted on arylhydrazones derived from diethyl mesoxalate, confirming structural details. []
Q3: How does diethyl mesoxalate react with active methylene compounds?
A3: Diethyl mesoxalate readily reacts with active methylene compounds like Meldrum's acid, indan-1,3-dione, and diethyl malonate in the presence of neutral alumina, yielding tertiary carbinols. [] Interestingly, reactions with other active methylene compounds were either unsuccessful or led to unstable products. []
Q4: Can diethyl mesoxalate participate in Diels-Alder reactions?
A4: Yes, diethyl mesoxalate acts as a dienophile in Diels-Alder reactions. For instance, it reacts with unactivated 2-aza-1,3-dienes, forming hetero-Diels-Alder adducts. [] It also participates in cycloadditions with 1,3-dienyl ethers derived from sugars, affording dihydropyran derivatives. [] This reaction pathway has been investigated as a route to synthesize sugar analogs. [, ]
Q5: How does pressure affect the reaction of diethyl mesoxalate with furans?
A5: The reaction of diethyl mesoxalate with 2-alkylfurans can involve substitution at either the furan ring's 5-position or the alkyl group. Applying high pressure influences the regiochemical outcome, favoring one substitution pathway over the other. []
Q6: Can diethyl mesoxalate react with compounds other than dienes in cycloaddition reactions?
A6: Yes, diethyl mesoxalate exhibits versatile reactivity in cycloadditions. It reacts with zirconacyclopentadienes in the presence of BiCl3 to form α-pyrans. [] Furthermore, it participates in photochemical cycloadditions with 1,3-dihydroxypropan-2-one derivatives and various ethenes, yielding oxetane derivatives. []
Q7: What is the role of diethyl mesoxalate in Baylis-Hillman reactions?
A7: Diethyl mesoxalate serves as a highly reactive substrate in Baylis-Hillman reactions. In the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), it readily reacts with acrylic acid esters, acrylonitrile, and methyl vinyl ketone, yielding multifunctional molecules. []
Q8: Can diethyl mesoxalate be used in the synthesis of heterocycles?
A8: Diethyl mesoxalate plays a crucial role in synthesizing diverse heterocycles. It is employed in preparing pyridine derivatives via aza-Wittig reactions with N-vinylic phosphazenes. [] It is also a key component in the synthesis of:
- 8-Aryl tricyclic pyridinones: Synthesized from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine through a multi-step process involving Suzuki-Miyaura cross-coupling and a direct olefination with diethyl mesoxalate. []
- 1,3-oxazolidines: Formed through a three-component [3 + 2] cycloaddition of tetrahydroisoquinolines, aldehydes, and diethyl mesoxalate. []
- 2-amino-6,7-dihydrothieno-[3′,2′:5,6]pyrido[2,3-d]pyrimidin-4-one: Synthesized from S-(3-butynyl)thiosemicarbazide hydroiodide and diethyl mesoxalate, involving an intramolecular Diels-Alder reaction as a key step. []
Q9: Has diethyl mesoxalate been used to study reaction mechanisms?
A9: Yes, a charge-tagged 4-hydroxy-L-proline derivative incorporating a diethyl mesoxalate moiety was developed for mechanistic studies using electrospray mass spectrometry. [] This approach allowed for the detection and characterization of reaction intermediates in the asymmetric inverse aldol reaction between aldehydes and diethyl ketomalonate, supporting the proposed enamine catalysis mechanism. []
Q10: How stable is diethyl mesoxalate under different conditions?
A10: While specific stability data is limited in the abstracts, diethyl mesoxalate can undergo hydrolysis and decarboxylation under certain conditions. [] For instance, alkaline hydrolysis of diethyl α-alkynyl-α-methoxy(or acetylamino)malonates leads to conjugated allenyl esters through a cascade reaction involving decarboxylation. []
Q11: What are the limitations of diethyl mesoxalate in organic synthesis?
A11: Despite its versatility, diethyl mesoxalate exhibits limitations. Reactions with some active methylene compounds yield unstable products or fail altogether. [] Further research is needed to understand the factors governing these limitations and develop strategies to circumvent them.
Q12: Does diethyl mesoxalate have applications in materials science?
A12: Yes, diethyl mesoxalate has been used to prepare a soluble precursor of hexacene through cycloaddition. [] This precursor can be utilized to fabricate hexacene thin films via spin-coating, opening up possibilities for application in organic field-effect transistors. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




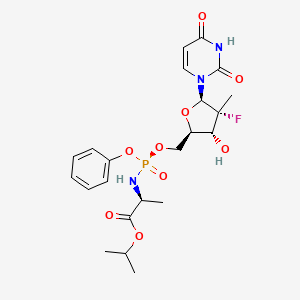
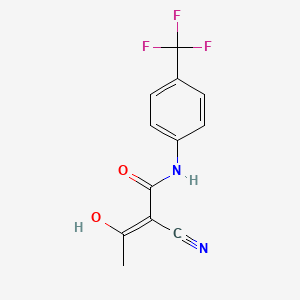
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1194452.png)
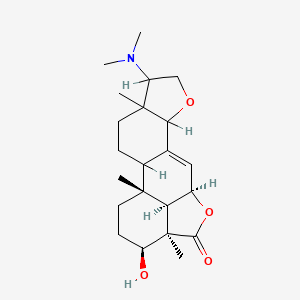
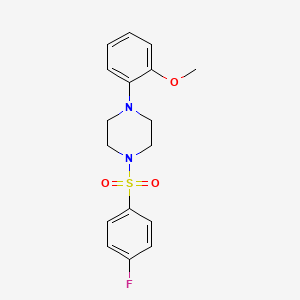
![3-(8-Hydroxy-6-methoxy-3a,8b-dihydrofuro[2,3-b][1]benzofuran-7-yl)cyclopent-2-en-1-one](/img/structure/B1194459.png)
